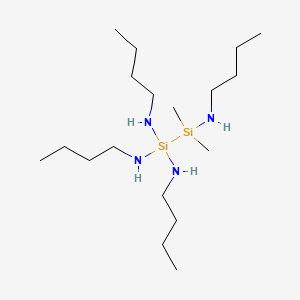
N,N',N'',N'''-(1,1-Dimethyl-1-disilanyl-2-ylidyne)tetrabutylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to butylamino groups and methyl groups. Organosilicon compounds are known for their unique properties, including thermal stability, hydrophobicity, and flexibility, making them valuable in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane typically involves the reaction of chlorosilanes with butylamine under controlled conditions. A common synthetic route might include:
Step 1: Reacting dichlorodimethylsilane with butylamine in the presence of a base such as triethylamine.
Step 2: Purification of the product through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar steps but with optimized conditions for large-scale synthesis. This might include:
- Use of continuous flow reactors to ensure consistent product quality.
- Implementation of advanced purification techniques such as column chromatography.
化学反应分析
Types of Reactions
1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Substitution: The butylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation Products: Silanols, siloxanes.
Substitution Products: Compounds with different functional groups replacing the butylamino groups.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of biocompatible materials.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the production of high-performance materials such as coatings and adhesives.
作用机制
The mechanism by which 1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane exerts its effects depends on its application:
In Chemistry: Acts as a reactive intermediate in the synthesis of other compounds.
In Biology and Medicine: Interacts with biological molecules through hydrogen bonding and hydrophobic interactions.
In Industry: Provides thermal stability and hydrophobic properties to materials.
相似化合物的比较
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with similar thermal stability.
Hexamethyldisilazane: Another organosilicon compound with applications in surface treatment and as a reagent in organic synthesis.
Uniqueness
1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane is unique due to the presence of butylamino groups, which impart specific reactivity and properties not found in simpler organosilicon compounds.
属性
CAS 编号 |
53446-25-6 |
|---|---|
分子式 |
C18H46N4Si2 |
分子量 |
374.8 g/mol |
IUPAC 名称 |
N-[dimethyl-[tris(butylamino)silyl]silyl]butan-1-amine |
InChI |
InChI=1S/C18H46N4Si2/c1-7-11-15-19-23(5,6)24(20-16-12-8-2,21-17-13-9-3)22-18-14-10-4/h19-22H,7-18H2,1-6H3 |
InChI 键 |
RQBIKSFUFPXBJU-UHFFFAOYSA-N |
规范 SMILES |
CCCCN[Si](C)(C)[Si](NCCCC)(NCCCC)NCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


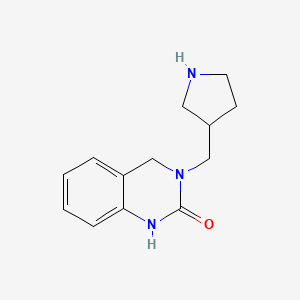

![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)
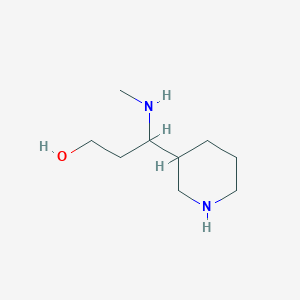
![8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane](/img/structure/B13962043.png)

![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)
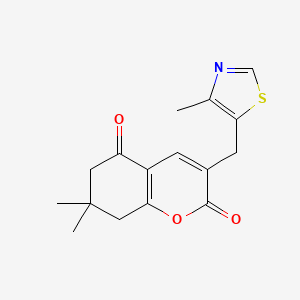
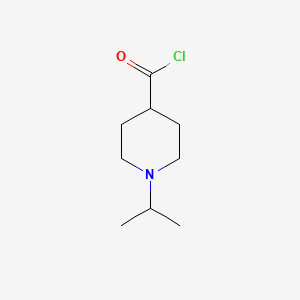
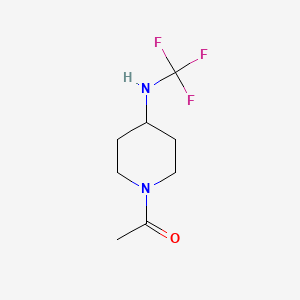
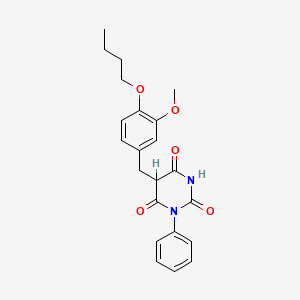

![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
